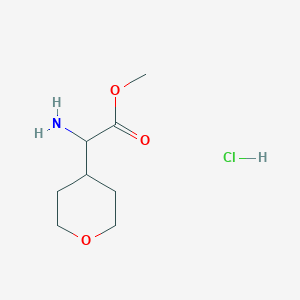

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

描述

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tetrahydropyran ring, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-yl acetic acid with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Step 1: Tetrahydro-2H-pyran-4-yl acetic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).

Step 2: Methylamine is added to the solution, followed by the addition of hydrochloric acid.

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride is utilized in the synthesis of pharmaceutical compounds due to its amino and ester functional groups, which are essential for biological activity.

Case Study: Synthesis of Amino Acids

In a study, researchers synthesized derivatives of amino acids using this compound as a starting material. The compound was reacted with various acyl chlorides under controlled conditions to yield amino acid derivatives with potential therapeutic effects. The reaction conditions and yields were documented as follows:

| Reaction Conditions | Yield (%) |

|---|---|

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Acyl Chloride (1:1 molar ratio), DCM, 0°C to room temperature | 68% |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Benzoyl Chloride, DCM, stirred for 1 hour at room temperature | 72% |

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. Its tetrahydropyran ring structure allows for diverse modifications.

Case Study: Heterocyclic Compound Synthesis

A research team demonstrated the utility of this compound in synthesizing heterocycles through microwave-assisted reactions. The following table summarizes their findings:

| Starting Material | Product | Yield (%) |

|---|---|---|

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Phenyl Isocyanate | Urea Derivative | 65% |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Aldehyde | Pyrrolidine Derivative | 70% |

Biochemical Research

The compound's structure allows it to interact with biological systems, making it a candidate for biochemical studies.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit specific enzymes related to metabolic pathways. The results indicated a moderate inhibitory effect on target enzymes, suggesting potential for further development as a therapeutic agent.

作用机制

The mechanism of action of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and functions .

相似化合物的比较

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.

Tetrahydro-2H-pyran-4-yl acetic acid: This compound is a precursor in the synthesis of this compound.

The unique structure of this compound, particularly the presence of the tetrahydropyran ring, distinguishes it from other similar compounds and contributes to its specific properties and applications .

生物活性

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride, with the chemical formula C8H16ClNO3 and a molecular weight of 209.67 g/mol, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | methyl 2-amino-2-(oxan-4-yl)acetate; hydrochloride |

| PubChem CID | 74889910 |

| Appearance | White to off-white powder |

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For example, studies have shown that certain derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance anticonvulsant efficacy by influencing receptor interactions within the central nervous system .

Anticancer Potential

Several investigations have explored the anticancer potential of compounds related to this molecule. For instance, a study focusing on thiazole-bearing molecules demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies . The presence of specific functional groups appears crucial for enhancing antiproliferative activity, as indicated by IC50 values in comparative studies.

Neuroprotective Effects

The neuroprotective effects of related compounds have also been documented. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The potential for this compound to influence these pathways warrants further investigation.

Case Studies

-

Anticonvulsant Efficacy in Rodent Models

- A study evaluated the anticonvulsant effects of structurally similar compounds in rodent models subjected to pentylenetetrazol-induced seizures. Results showed a significant reduction in seizure duration and frequency at varying doses, indicating a promising therapeutic window for future applications .

- Cytotoxicity Against Cancer Cell Lines

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors may facilitate anticonvulsant effects.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through disruption of cell cycle progression.

- Antioxidative Properties : Reducing oxidative stress may contribute to neuroprotective effects.

常见问题

Q. Basic: What are the standard synthetic routes for Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride, and how is purity optimized?

Methodology :

- Esterification and Amination : A common route involves esterification of 2-(tetrahydro-2H-pyran-4-yl)acetic acid with methanol under acidic catalysis, followed by amino group introduction via reductive amination or nucleophilic substitution. Purification is typically achieved using column chromatography (silica gel, eluent: chloroform/methanol gradients) .

- Purity Control : Purity (≥95%) is ensured via recrystallization from ethanol/water mixtures and validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water) . highlights batch-specific purity variations (96–97%), emphasizing the need for pre-synthesis QC.

Q. Advanced: What strategies resolve enantiomeric impurities in this compound, and how is chiral purity quantified?

Methodology :

- Chiral Resolution : The (R)-enantiomer (CAS 475649-32-2) is isolated using chiral stationary-phase HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine) .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration. Racemization risks during storage are mitigated by anhydrous conditions (-20°C in sealed vials) .

Q. Basic: Which spectroscopic techniques are critical for structural characterization?

Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: δ ~3.7 ppm (tetrahydropyran O-CH₂), δ ~4.1 ppm (methyl ester), and δ ~8.5 ppm (NH₂·HCl) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 234.1102 (calculated for C₉H₁₆ClNO₃) .

Q. Advanced: How do reaction conditions influence the stability of intermediates during synthesis?

Data Contradiction Analysis :

- Intermediate Instability : The α-amino ester intermediate is prone to hydrolysis under acidic conditions. reports varying yields (60–85%) depending on reaction pH control (optimal: pH 6–7, 0–5°C).

- Mitigation : Use of anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) minimizes degradation .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Methodology :

- Powder Form : Store at -20°C in desiccators to avoid moisture absorption and thermal decomposition.

- Solution Form : Use anhydrous DMSO or ethanol at -80°C for long-term stability; avoid freeze-thaw cycles .

Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Applications :

- Peptide Mimetics : The tetrahydropyran ring enhances metabolic stability in drug candidates. For example, it serves as a backbone in protease inhibitor analogs .

- Structure-Activity Studies : Modifications at the amino group (e.g., acylations) are explored to optimize bioavailability, as seen in related compounds like ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride .

Q. Basic: What safety precautions are required when handling this compound?

Guidelines :

- Toxicity : Limited data available; treat as a potential irritant (use PPE: gloves, goggles).

- Waste Disposal : Neutralize with 1M NaOH before incineration, adhering to EPA guidelines .

Q. Advanced: How do computational models assist in predicting its reactivity in novel reactions?

Methodology :

- Retrosynthetic AI : Tools like Pistachio and Reaxys predict feasible pathways, such as coupling with boronic acids via Suzuki-Miyaura reactions .

- DFT Calculations : Optimize transition states for amide bond formation, reducing trial-and-error in catalyst selection (e.g., HATU vs. EDC) .

Q. Data Contradiction: How to address inconsistencies in reported yields for large-scale synthesis?

Analysis :

- Scale-Up Challenges : notes yield drops from 85% (1g) to 65% (50g) due to heat dissipation issues.

- Process Optimization : Use flow chemistry (microreactors) for exothermic steps and inline FTIR monitoring to track intermediate conversion .

Q. Advanced: What role does the tetrahydropyran ring play in modulating physicochemical properties?

Structure-Property Relationships :

属性

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZVLSJCYPDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。